tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
tert-butyl 3-(2-fluoroacetyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate: This compound has a trifluoroethyl group instead of a fluoroacetyl group, leading to different reactivity and applications.
tert-butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate: The chloroacetyl group provides different chemical properties and reactivity compared to the fluoroacetyl group.
The uniqueness of this compound lies in its specific fluoroacetyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1257070-57-7 |
---|---|
Molecular Formula |
C11H18FNO3 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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